molecular formula C27H36N2O3 B10882184 (4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10882184
M. Wt: 436.6 g/mol
InChI Key: YETHDVTXEXWSPK-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(2,3-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzyl and piperidyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(2,3-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the core piperidine structure. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to form 4-benzylpiperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of high-pressure hydrogenation reactors and advanced purification techniques ensures the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(2,3-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,3-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with monoamine transporters. It acts as a monoamine releasing agent, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to the transporters, leading to increased neurotransmitter levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)[1-(2,3-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both benzyl and 2,3-dimethoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H36N2O3

Molecular Weight

436.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C27H36N2O3/c1-31-25-12-6-10-23(26(25)32-2)19-28-15-7-11-24(20-28)27(30)29-16-13-22(14-17-29)18-21-8-4-3-5-9-21/h3-6,8-10,12,22,24H,7,11,13-20H2,1-2H3

InChI Key

YETHDVTXEXWSPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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